

Spectroscopic Characterization of 3-Aminobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Aminobenzoic acid**, a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of this compound, this guide serves as an essential resource for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.

Experimental Protocol:

A solution of **3-Aminobenzoic acid** is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O).^[1] A small amount of an internal standard, such as tetramethylsilane

(TMS), is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The ^1H NMR spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.^[1] Data processing involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.

Data Summary:

Proton	Chemical Shift (δ) in DMSO- d_6 (ppm)	Multiplicity	Coupling Constant (J) in Hz
COOH	12.45	Singlet	-
H-2	7.15	Triplet	1.8
H-4, H-6	7.04-7.09	Multiplet	-
H-5	6.73-6.75	Multiplet	-
NH ₂	5.29	Singlet	-

Source: The Royal Society of Chemistry^[2]

Proton	Chemical Shift (δ) in H ₂ O (ppm)
Aromatic Protons	6.97, 7.28, 7.29

Source: PubChem^[3]

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

The sample preparation for ^{13}C NMR is similar to that for ^1H NMR, using a deuterated solvent like DMSO- d_6 . The spectrum is typically acquired on the same high-resolution NMR spectrometer. Broadband proton decoupling is commonly employed to simplify the spectrum by

removing the splitting of carbon signals by attached protons. The chemical shifts are referenced to the solvent peak or an internal standard.

Data Summary:

Carbon	Chemical Shift (δ) in DMSO-d ₆ (ppm)
C=O	168.3
C-3	149.2
C-1	131.7
C-5	129.3
C-6	118.4
C-4	117.1
C-2	114.9

Source: The Royal Society of Chemistry[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For solid samples like **3-Aminobenzoic acid**, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

Data Summary:

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	~3000-2500	Broad
N-H stretch (Amine)	~3480, ~3370	Medium
C=O stretch (Carboxylic Acid)	~1670-1680	Strong
N-H bend (Amine)	~1615	Medium
C=C stretch (Aromatic)	~1580	Medium

Source: BenchChem

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Experimental Protocol:

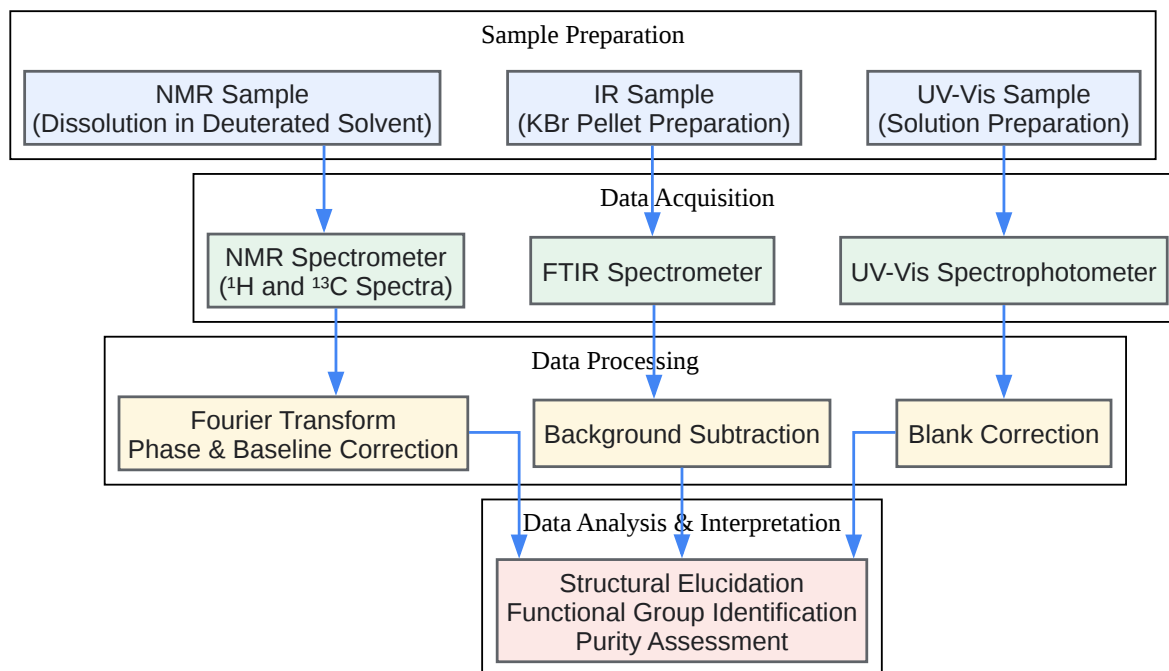
A stock solution of **3-Aminobenzoic acid** is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) to a specific concentration. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations. The UV-Vis spectrum of each solution is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Data Summary:

Solvent	Absorption Maxima (λ_{max}) in nm
Unspecified	194, 226, 272

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **3-Aminobenzoic acid**.



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